trans-1,2-Cyclooctanediol

Organic synthesis Stereoselective reactions Cyclic carbonate synthesis

trans-1,2-Cyclooctanediol (CAS 108268-29-7), also designated as (1R,2R)-cyclooctane-1,2-diol, is a chiral vicinal diol featuring an eight-membered carbocyclic ring with two trans-configured hydroxyl groups at the 1- and 2-positions. This C₂-symmetric scaffold, with molecular weight 144.21 g/mol and XLogP3 of 1.3, presents a conformational flexibility intermediate between smaller cycloalkanediols and larger macrocycles, endowing it with a unique reactivity profile distinct from both its cis-isomer and other ring-size homologs.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 108268-29-7
Cat. No. B012051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Cyclooctanediol
CAS108268-29-7
Synonyms(R,R)-(-)-1,2-CYCLOOCTANEDIOL
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CCCC(C(CC1)O)O
InChIInChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m1/s1
InChIKeyHUSOFJYAGDTKSK-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Cyclooctanediol (CAS 108268-29-7): Procurement-Grade Chiral Cyclic Diol for Asymmetric Synthesis & Polymer Chemistry


trans-1,2-Cyclooctanediol (CAS 108268-29-7), also designated as (1R,2R)-cyclooctane-1,2-diol, is a chiral vicinal diol featuring an eight-membered carbocyclic ring with two trans-configured hydroxyl groups at the 1- and 2-positions [1]. This C₂-symmetric scaffold, with molecular weight 144.21 g/mol and XLogP3 of 1.3, presents a conformational flexibility intermediate between smaller cycloalkanediols and larger macrocycles, endowing it with a unique reactivity profile distinct from both its cis-isomer and other ring-size homologs [2]. The compound serves as a chiral building block, ligand precursor, and template in asymmetric transformations, with its value proposition anchored in predictable stereochemical outcomes that cannot be replicated by generic cycloalkanediol alternatives [3].

Why trans-1,2-Cyclooctanediol Cannot Be Replaced by Generic Cycloalkanediols or cis-Isomers


Substituting trans-1,2-cyclooctanediol with its cis-isomer or with other ring-size cycloalkanediols (e.g., five- or six-membered rings) leads to fundamentally different reaction pathways and stereochemical outcomes. The trans-configuration of the hydroxyl groups dictates a specific spatial orientation that governs both reactivity and product distribution in cyclocondensation reactions, enzymatic resolutions, and template-mediated polymerizations. For instance, cis-1,2-cyclooctanediol yields cyclic oxalates under conditions where the trans-isomer produces cyclic carbonates, a divergence that arises from the inability of trans-derived tetrahedral intermediates to undergo ring inversion [1]. Similarly, the eight-membered ring exhibits a markedly different chiral induction efficiency compared to smaller ring homologs in cyclocopolymerization templates, with performance scaling directly with ring size [2]. Generic substitution therefore introduces unwanted product profiles, reduced enantioselectivity, or complete synthetic failure, making informed procurement based on stereochemical and ring-size specificity a critical determinant of experimental success.

Quantitative Evidence for trans-1,2-Cyclooctanediol Differentiation: Head-to-Head Data vs. cis-Isomer and Cycloalkanediol Homologs


trans-1,2-Cyclooctanediol Divergent Cyclocondensation Selectivity with Oxalyl Chloride

When treated with oxalyl chloride in the presence of triethylamine at 0 °C, trans-1,2-cyclooctanediol (9g) yields cyclic carbonate (12g) as the major product, whereas its cis-isomer (9f) produces cyclic oxalate (14f) as the major product [1]. This divergent outcome is a direct consequence of stereochemistry: the trans-configuration prevents the ring inversion necessary for oxalate formation from the tetrahedral intermediate [1].

Organic synthesis Stereoselective reactions Cyclic carbonate synthesis

Ring-Size-Dependent Chiral Induction Efficiency of trans-1,2-Cycloalkanediol Templates

In cyclocopolymerization of bis(4-vinylbenzoate)s with styrene, the efficiency of chirality induction from trans-1,2-cycloalkanediol templates increases progressively with ring size [1]. The eight-membered trans-1,2-cyclooctanediol (1d) exhibits superior chiral inductivity compared to its five-, six-, and seven-membered ring homologs, with the relative efficiency order established as: cyclopentane (1a) ≪ cyclohexane (1b) < cycloheptane (1c) < cyclooctane (1d) [1].

Chiral polymers Asymmetric polymerization Template synthesis

Physical Property Differentiation: Melting Point Contrast with cis-1,2-Cyclooctanediol

The trans- and cis-isomers of 1,2-cyclooctanediol exhibit dramatically different melting points due to distinct solid-state packing and hydrogen-bonding arrangements. The trans-isomer melts at 31-32 °C, while the cis-isomer melts at 78-80 °C, representing a difference of approximately 47 °C .

Physical chemistry Crystallization Purification

Enantiomer Selectivity Reversal in Lipase-Catalyzed Kinetic Resolution of Diester-Modified trans-1,2-Diols

In lipase-catalyzed transesterification, the enantiomer selectivity for racemic cyclic trans-1,2-diols bearing a diester moiety is opposite to that reported for simple (unmodified) racemic cycloalkane-trans-1,2-diols [1]. This reversal in enantiopreference is a direct consequence of the diester substitution pattern and has been validated by computer modeling of lipase-substrate complexes [1].

Enzymatic resolution Biocatalysis Chiral separation

trans-1,2-Cyclooctanediol as a Bridging Ligand in Polynuclear Molybdenum Clusters

trans-1,2-Cyclooctanediol functions as a μ2-O,μ3-OC8H14 bridging ligand in the self-assembled tetranuclear molybdenum cluster Mo4O6(O2)2(μ3-O)2{(μ2-O,μ3-OC8H14}2(OPMePh2)2, a complex that demonstrates catalytic activity for cis-cyclooctene epoxidation [1]. The trans-diol chelates molybdenum centers through both oxygen atoms, forming a robust cluster framework that has been characterized by single-crystal X-ray diffraction [1].

Coordination chemistry Metal-organic clusters Catalysis precursors

Enzymatic Resolution of trans-1,2-Cycloalkanediols via Lipase-Catalyzed Hydrolysis and Esterification

trans-1,2-Cycloalkanediols, including the cyclooctane derivative, can be resolved to high optical purities using lipase from Pseudomonas sp. (SAM II) via both enzymatic hydrolysis and esterification pathways [1]. This dual-mode enzymatic accessibility contrasts with many other chiral diols that require distinct enzyme systems for hydrolysis vs. esterification resolution.

Biocatalysis Chiral resolution Enzymatic synthesis

Validated Application Scenarios for trans-1,2-Cyclooctanediol Procurement


Synthesis of Cyclic Carbonates via Stereospecific Cyclocondensation

trans-1,2-Cyclooctanediol is the substrate of choice for preparing cyclic carbonates (e.g., 12g) via reaction with oxalyl chloride in the presence of triethylamine at 0 °C. The trans stereochemistry uniquely enables carbonate formation, whereas the cis-isomer yields the undesired cyclic oxalate under identical conditions [1]. This application is directly validated by the head-to-head comparison data in Section 3, establishing trans-1,2-cyclooctanediol as the only viable starting material for this synthetic route.

Chiral Template for High-Efficiency Asymmetric Cyclocopolymerization

In the synthesis of optically active polymers via cyclocopolymerization of bis(4-vinylbenzoate)s with styrene, trans-1,2-cyclooctanediol serves as the most efficient chiral template among the 1,2-cycloalkanediol series [1]. The ring-size-dependent efficiency ranking (C8 > C7 > C6 ≫ C5) directly informs procurement decisions: selecting the eight-membered diol maximizes asymmetric induction and yields polymers with the highest optical activity [1].

Enzymatic Resolution Workflows Requiring Dual-Mode Lipase Compatibility

For laboratories developing biocatalytic resolutions of trans-1,2-diols, trans-1,2-cyclooctanediol offers the operational advantage of resolution via both hydrolytic and esterification pathways using a single lipase (Pseudomonas sp. SAM II) [2]. This versatility simplifies enzyme sourcing and process optimization compared to diols requiring multiple enzyme systems. The evidence supporting this application is derived from the class-level studies on trans-1,2-cycloalkanediol resolution cited in Section 3.

Polynuclear Molybdenum Cluster Synthesis for Oxidation Catalysis

trans-1,2-Cyclooctanediol functions as a μ2-O,μ3-OC8H14 bridging ligand in the self-assembly of tetranuclear molybdenum clusters that exhibit epoxidation catalytic activity [3]. The trans stereochemistry is essential for the observed bridging coordination mode, which has been structurally authenticated by single-crystal X-ray diffraction [3]. Researchers developing metal-organic oxidation catalysts should procure the trans-isomer specifically to access this cluster architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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